molecular formula C16H14O4 B1368154 Alloisoimperatorin CAS No. 35214-83-6

Alloisoimperatorin

Cat. No. B1368154
CAS RN: 35214-83-6
M. Wt: 270.28 g/mol
InChI Key: JLCROWZWGSUEMR-UHFFFAOYSA-N
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Description

Alloisoimperatorin is a natural product found in Glehnia littoralis and Skimmia laureola . It has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol .


Molecular Structure Analysis

The molecular structure of Alloisoimperatorin includes a furanocoumarin derivative. The IUPAC name for Alloisoimperatorin is 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one . The InChI and Canonical SMILES representations provide more details about its structure .


Physical And Chemical Properties Analysis

Alloisoimperatorin has a molecular weight of 270.28 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. Its Rotatable Bond Count is 2. The Topological Polar Surface Area is 59.7 Ų .

Scientific Research Applications

  • Hormone-Dependent Cancers

    • Application : Alloisoimperatorin has been identified as a potential therapeutic agent in the study of hormone-dependent cancers .
    • Method : Alloisoimperatorin, a phytoestrogen, can be isolated from Angelica dahurica. It can induce alkaline phosphatase (AP) activity with an EC50 of 0.8 μg/mL .
    • Results : The compound has shown promise in preclinical studies, but further research is needed to fully understand its potential benefits and risks .
  • Alleviation of Menopausal Symptoms

    • Application : Alloisoimperatorin may be used in the study of the alleviation of menopausal symptoms .
    • Method : As a phytoestrogen, Alloisoimperatorin may mimic the effects of estrogen in the body, potentially helping to alleviate symptoms associated with menopause .
    • Results : While there is some evidence to suggest that Alloisoimperatorin may be beneficial in this context, more research is needed to confirm these findings and to understand the potential risks and benefits .
  • Preventing Lung Injury After Radiotherapy and Chemotherapy

    • Application : Alloisoimperatorin has been identified as a potential agent in preventing lung injury after radiotherapy and chemotherapy .
    • Results : The compound has shown promise in preclinical studies, but further research is needed to fully understand its potential benefits and risks .
  • Inducing Alkaline Phosphatase Activity

    • Application : Alloisoimperatorin has been found to induce alkaline phosphatase (AP) activity .
    • Method : Alloisoimperatorin, a phytoestrogen, can be isolated from Angelica dahurica. It can induce AP activity with an EC50 of 0.8 μg/mL .
    • Results : This property of Alloisoimperatorin could have various applications in scientific research, but more studies are needed to explore this potential .
  • Treatment of Malignant Tumors

    • Application : Alloisoimperatorin may be used in the treatment of malignant tumors .
    • Results : The compound has shown promise in preclinical studies, but further research is needed to fully understand its potential benefits and risks .
  • Prevention of Radiation-Induced Lung Injury (RILI) and Chemotherapy-Induced Lung Injury (CILI)

    • Application : Alloisoimperatorin has been identified as a potential agent in preventing RILI and CILI .
    • Results : Quercetin and Alloisoimperatorin may be reliable alternative substances for RILI or CILI prevention and treatment, but further experimental verification is also needed .
  • Treatment of Malignant Tumors

    • Application : Alloisoimperatorin may be used in the treatment of malignant tumors .
    • Results : The compound has shown promise in preclinical studies, but further research is needed to fully understand its potential benefits and risks .
  • Prevention of Radiation-Induced Lung Injury (RILI) and Chemotherapy-Induced Lung Injury (CILI)

    • Application : Alloisoimperatorin has been identified as a potential agent in preventing RILI and CILI .
    • Results : Quercetin and Alloisoimperatorin may be reliable alternative substances for RILI or CILI prevention and treatment, but further experimental verification is also needed .

Safety And Hazards

Alloisoimperatorin should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCROWZWGSUEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alloisoimperatorin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
XL Piao, IH Park, SH Baek, HY Kim, MK Park… - Journal of …, 2004 - Elsevier
… The presence of 9-hydroxy-4-methoxypsoralen and alloisoimperatorin with AAPH … We found that 9-hydroxy-4-methoxypsoralen and alloisoimperatorin were the effective antioxidants …
Number of citations: 156 www.sciencedirect.com
XL Piao, HH Yoo, HY Kim, TL Kang, GS Hwang… - Archives of pharmacal …, 2006 - Springer
… Among the 11 compounds isolated in this study, 9-hydroxy-4-methoxypsoralen (2) and alloisoimperatorin (5) showed a strong ability to induce AP in Ishikawa cells. Their EC~os were …
Number of citations: 23 link.springer.com
KW Kim, HJ Jeong, GY Chung - Plant Resources, 2000 - koreascience.kr
… In the case of alloisoimperatorin, it was assumed that the specified m/z 252(M"-HO) or m/z … 7 was identified as alloisoimperatorin of molecular weight 270 and molecular formula CiHO …
Number of citations: 2 koreascience.kr
B Yu, M Wang, L Jia, H Xu, Y Zhu, Y Wu… - Journal of Food …, 2023 - hindawi.com
… In the further molecular dynamics simulation, we discovered that alloisoimperatorin and RXRA have a negative binding energy in the protein-ligand complex system, indicating that it is …
Number of citations: 0 www.hindawi.com
M Arthikala, V Ravishankar Rai - pdfs.semanticscholar.org
The present work was aimed to identify phytochemicals in C. uredinicola methanol extract from qualitative, TLC and GC-MS method and evaluated for antioxidant, anti-HIV, anti-diabetes…
Number of citations: 2 pdfs.semanticscholar.org
Y SAIKI, M UCHIDA, O OKEGAWA… - Chemical and …, 1974 - jstage.jst.go.jp
Mass spectra of several disubstituted furanocoumarins, namely phellopterin, byakangelicol, byakangelicin, anhydrobyakangelicin, neobyakangelicol and alloisoimperatorin were …
Number of citations: 10 www.jstage.jst.go.jp
Y Wang, WL Pan, WC Liang, WK Law… - Evidence-Based …, 2013 - hindawi.com
… 12 phytochemicals reportedly (emodin, aloe-emodin, chrysophanol, and rhein from anthraquinone fraction in RHEI RADIX ET RHIZOMA; xanthotoxin, phellopterin, alloisoimperatorin, …
Number of citations: 40 www.hindawi.com
Y Lv, C Li, Z Wang, Q Wang, G Li… - Journal of Separation …, 2022 - Wiley Online Library
… Fr14233, Fr14241, Fr14242 and Fr14251 had NMR and MS data that matched the data for isodemethylfuropinarine, demethylfuropinarine, alloimperatorin and alloisoimperatorin, …
CS YANG - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To study the chemical constituents in 95% ethanol aqueous extract of Trigonostemon lutescens. Methods The open silica gel, MCI, Sephadex LH-20 column chromatography, …
Number of citations: 3 pesquisa.bvsalud.org
LRC Lokar, S Delben - Phytochemistry, 1988 - Elsevier
The furocoumarin content of wild plants of Seseli elatum aggregatum was examined in two populations. Xanthotoxol, phellopterin, seselin, isoimperatorin, isopimpinellin, xanthotoxin, …
Number of citations: 14 www.sciencedirect.com

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